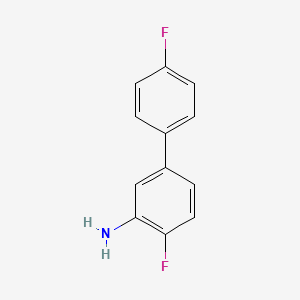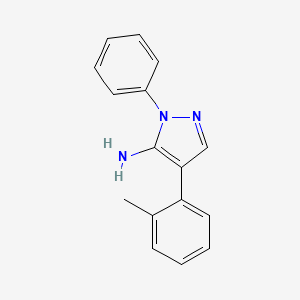
(2R,5R)-1-Benzyl-2,5-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R,5R)-1-Benzyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl chloride and 2,5-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or toluene is used, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps if required.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
(2R,5R)-1-Benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Functionalized piperazine compounds with various substituents.
科学的研究の応用
(2R,5R)-1-Benzyl-2,5-dimethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine: A diastereomer with different stereochemistry.
1-Benzylpiperazine: Lacks the dimethyl groups, resulting in different chemical properties.
2,5-Dimethylpiperazine: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
(2R,5R)-1-Benzyl-2,5-dimethylpiperazine is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
324750-43-8 |
|---|---|
分子式 |
C13H22Cl2N2 |
分子量 |
277.23 g/mol |
IUPAC名 |
(2R,5R)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m1../s1 |
InChIキー |
NNOPREOUOQQPDC-MBORUXJMSA-N |
SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C |
異性体SMILES |
C[C@@H]1CN[C@@H](CN1CC2=CC=CC=C2)C.Cl.Cl |
正規SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B3125353.png)
![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![4-hydrazinyl-3H-Imidazo[4,5-c]pyridine](/img/structure/B3125388.png)





